molecular formula C16H16N4O4S B12186809 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12186809
M. Wt: 360.4 g/mol
InChI Key: VISLKLKRQYTEQB-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a thiazole moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 6,7-dimethoxy-4-oxoquinazoline with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, while the thiazole moiety may enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide lies in its combined quinazolinone and thiazole structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not observed in similar compounds.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4O4S/c1-9-7-25-16(18-9)19-14(21)6-20-8-17-11-5-13(24-3)12(23-2)4-10(11)15(20)22/h4-5,7-8H,6H2,1-3H3,(H,18,19,21)

InChI Key

VISLKLKRQYTEQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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